![molecular formula C15H15N3O4S B2354194 methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate CAS No. 325994-79-4](/img/structure/B2354194.png)
methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MPA, and it is a member of the sulfonamide family of compounds. MPA has been found to have a variety of potential uses in scientific research, including as a tool for studying the mechanisms of action of certain enzymes and as a potential therapeutic agent for the treatment of certain diseases.
作用機序
The mechanism of action of MPA is not well understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes. Specifically, MPA has been found to inhibit the activity of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. By inhibiting this enzyme, MPA can disrupt the synthesis of folate, which is essential for the growth and replication of certain microorganisms.
生化学的および生理学的効果
MPA has a number of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antitumor activity against certain types of cancer cells. Additionally, MPA has been found to have anti-inflammatory activity, which could make it useful for the treatment of certain inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using MPA in lab experiments is that it is a well-characterized compound. This means that researchers can easily obtain pure samples of the compound and use it in their experiments. Additionally, MPA has been found to have a wide range of potential applications in scientific research, which makes it a versatile tool for studying a variety of biological processes.
However, there are also some limitations to using MPA in lab experiments. One of the main limitations is that the compound can be difficult and expensive to synthesize. Additionally, the mechanism of action of MPA is not well understood, which can make it difficult to interpret the results of experiments that use this compound.
将来の方向性
There are a number of potential future directions for research on MPA. One area of research could focus on further elucidating the mechanism of action of the compound. This could involve studying the interactions between MPA and its target enzymes in greater detail.
Another potential area of research could focus on developing new synthetic methods for producing MPA. This could involve developing more efficient and cost-effective methods for synthesizing the compound.
Finally, research could also focus on exploring the potential therapeutic applications of MPA. This could involve studying the compound's effects on a variety of different diseases and conditions, as well as developing new formulations and delivery methods for the compound.
合成法
The synthesis of MPA involves a series of chemical reactions that start with the compound 4-aminobenzoic acid. This compound is first reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with the compound 2-mercaptobenzothiazole to form the corresponding sulfonamide. The resulting sulfonamide is then reacted with the compound 6-methyl-4-oxo-1H-pyrimidine-2-thiol to form MPA.
科学的研究の応用
MPA has a number of potential applications in scientific research. One of the most promising applications is as a tool for studying the mechanisms of action of certain enzymes. MPA has been found to inhibit the activity of certain enzymes, which can be used to study the role of these enzymes in various biological processes.
Another potential application of MPA is as a therapeutic agent for the treatment of certain diseases. MPA has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antitumor activity against certain types of cancer cells.
特性
IUPAC Name |
methyl 4-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-7-12(19)18-15(16-9)23-8-13(20)17-11-5-3-10(4-6-11)14(21)22-2/h3-7H,8H2,1-2H3,(H,17,20)(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAGZYWOVGMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)
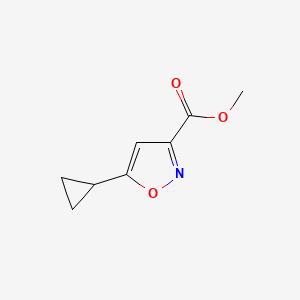
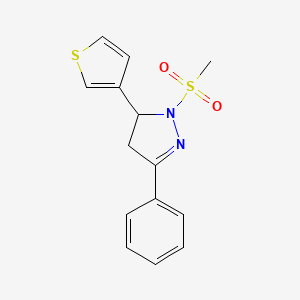
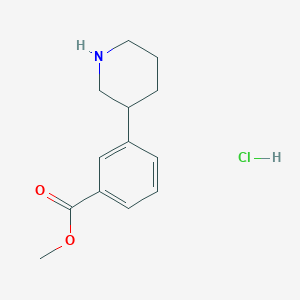
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine](/img/structure/B2354118.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)
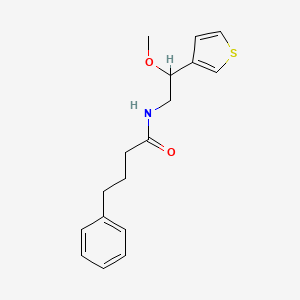
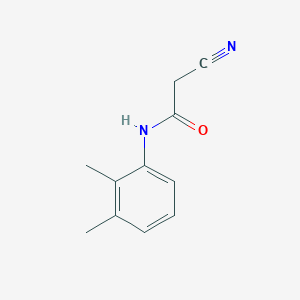
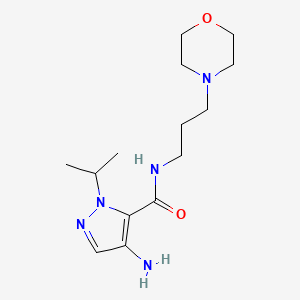
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)
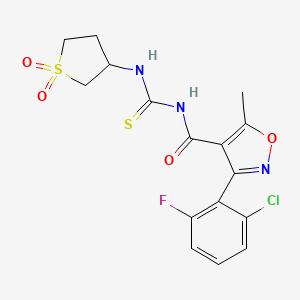
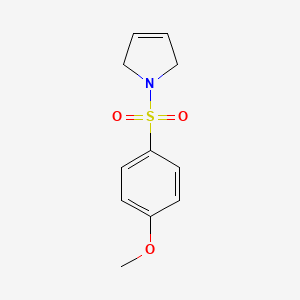
![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)